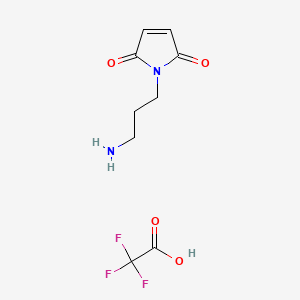

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as indole-3-acetamido-polyamine conjugates have been synthesized and evaluated for antimicrobial activities . These compounds were found to exhibit strong growth inhibition of various bacteria .科学的研究の応用

Diketopyrrolopyrroles (DPPs)

Diketopyrrolopyrroles, closely related to the compound , are highlighted for their extensive applications due to their outstanding optical properties. These compounds are utilized in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The adaptability of DPPs stems from their straightforward synthesis, good stability, and nearly perfect fluorescence quantum yield, making them valuable in both research and practical applications. The enhancement of their chromophore leads to a significant alteration in their optical properties, including a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section, paving the way for their continued relevance in optical materials (Grzybowski & Gryko, 2015).

Conjugated Polymers

The structural resemblance of isoDPP, BDP, and NDP to DPP makes them promising in the field of electronic devices due to their distinct optical, electrochemical, and device performance attributes. Conjugated polymers containing these chromophores have been explored since 2011, showing potential for high-performance electronic devices. This review underscores the theoretical framework for designing D–A type conjugated polymers for electronic applications (Deng et al., 2019).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered pyrrolidine ring, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold enhances the pharmacophore space exploration, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, a phenomenon known as "pseudorotation." The review presents bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, indicating the significant role of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries, involves the application of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of lead molecules, demonstrating the intersection of catalysis and medicinal chemistry (Parmar et al., 2023).

Ionic Liquid-Based Catalysts for CO2 Conversion

Ionic liquids (ILs) serve as both solvents and catalysts for CO2 capture and conversion into value-added chemicals, highlighting the environmental applications of pyrrole derivatives. The review focuses on IL-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the potential of these compounds in addressing climate change through innovative chemical conversion strategies (Zhang et al., 2023).

特性

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQYFSRZPNLIDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725391 |

Source

|

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886209-47-8 |

Source

|

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)